molecular formula C15H13ClN4OS B2639012 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chlorobenzamide CAS No. 1448122-07-3

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chlorobenzamide

Cat. No.: B2639012
CAS No.: 1448122-07-3
M. Wt: 332.81
InChI Key: JPCDKHOYZWQKQK-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chlorobenzamide is a complex organic compound that features a pyrazole ring, a thiazole ring, and a chlorobenzamide moiety

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chlorobenzamide are not yet fully understood. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties

Cellular Effects

The cellular effects of this compound are also not well-studied. Thiazole derivatives have been shown to have diverse effects on various types of cells and cellular processes . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet known. Thiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chlorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting from hydrazine and a 1,3-dicarbonyl compound, the pyrazole ring is formed through cyclization.

    Thiazole Ring Formation: The pyrazole intermediate is then reacted with a thioamide and an α-haloketone to form the thiazole ring.

    Linking the Rings: The thiazole-pyrazole intermediate is then linked to the 2-chlorobenzamide moiety through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzamide moiety can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like palladium on carbon with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities.

    Biological Studies: It can be used to study the interaction of thiazole and pyrazole rings with biological targets.

    Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-pyrazol-1-yl)ethyl)-2-chlorobenzamide: Lacks the thiazole ring.

    N-(2-(thiazol-4-yl)ethyl)-2-chlorobenzamide: Lacks the pyrazole ring.

    N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide: Lacks the chlorine atom.

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chlorobenzamide is unique due to the presence of both the pyrazole and thiazole rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4OS/c16-13-5-2-1-4-12(13)14(21)17-8-6-11-10-22-15(19-11)20-9-3-7-18-20/h1-5,7,9-10H,6,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCDKHOYZWQKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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